molecular formula C12H13NO2 B3028745 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one CAS No. 304876-29-7

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B3028745
CAS No.: 304876-29-7
M. Wt: 203.24
InChI Key: DRLCYGPZVJLECD-UHFFFAOYSA-N
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Description

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one is a heterocyclic compound with a unique spiro structure. This compound is part of the spiropyran family, known for their photochromic properties, meaning they can change color when exposed to light. The molecular formula of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one is C12H15NO, and it has a molecular weight of 189.25 g/mol .

Scientific Research Applications

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves the reaction of indoline derivatives with pyran derivatives under specific conditions. One common method is the condensation reaction between indoline-2,3-dione and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound can switch from a closed spiro form to an open merocyanine form. This transformation alters its electronic and structural properties, making it useful in applications like molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to its specific spiro structure, which imparts distinct photochromic properties. Its ability to undergo reversible photoisomerization makes it particularly valuable in the development of advanced materials and technologies .

Properties

IUPAC Name

spiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-12(5-7-15-8-6-12)9-3-1-2-4-10(9)13-11/h1-4H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLCYGPZVJLECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653575
Record name Spiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304876-29-7
Record name Spiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyllithium (2.5 M in hexanes, 3.76 mL, 9.39 mmol) was added to a solution of oxindole (500 mg, 3.76 mmol) at −78° C. in THF (40 mL). After complete addition, N,N,N′,N′-tetramethylethane-1,2-diamine (1.48 mL, 9.76 mmol) was added, maintaining the internal temperature <−70° C. After 1 h at −78° C., 2-iodoethyl ether (4.90 g, 15.0 mmol) was added and the reaction warmed to ambient temperature. After 48 h the reaction was quenched with H2O (5 mL) and the mixture was partitioned between EtOAc (100 mL) and H2O (100 mL). The aqueous solution was extracted with EtOAc (3×50 mL) and the combined organic layers were washed with brine (20 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH-100:0 to 97:3, gave the title compound. MS: m/z=204 (M+1).
Quantity
3.76 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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